Agitoxin-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

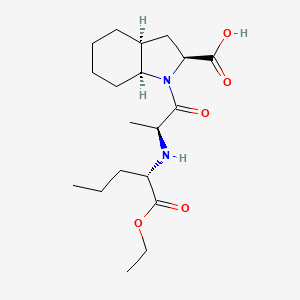

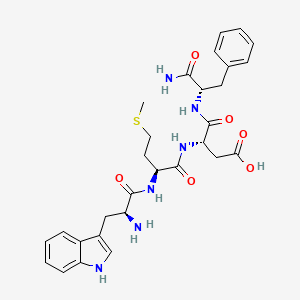

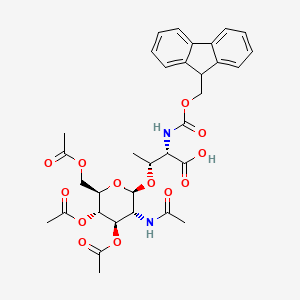

Agitoxin 2 is a 38-amino acid peptide toxin first isolated from the venom of the scorpion Leiurus quinquestriatus var. hebraeus. It is known for its high-affinity inhibition of the Shaker K+ channel and mammalian voltage-gated potassium channels Kv1.x (x = 1, 3, 6) . This compound has garnered significant interest due to its potent biological activity and potential therapeutic applications.

Applications De Recherche Scientifique

Agitoxin 2 has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying protein folding and stability.

Biology: Serves as a tool for investigating the function of potassium channels in various biological systems.

Industry: Utilized in bioengineering and pharmaceutical research for developing new drugs and diagnostic tools.

Mécanisme D'action

Target of Action

Agitoxin-2 (AgTx2) is a peptide found in the venom of the Israeli scorpion Leiurus quinquestriatus hebraeus. It primarily targets the Kv1.3 voltage-gated potassium channels . These channels play a crucial role in regulating membrane potential and calcium signaling in human effector memory T cells, which are key mediators of autoimmune diseases such as multiple sclerosis, type 1 diabetes, and rheumatoid arthritis .

Mode of Action

AgTx2 acts as a potent blocker of Kv1.3 channels . It binds to the extracellular vestibule of the Shaker-related K+ channels through a combination of electrostatic, hydrogen bonding, and hydrophobic interactions . This binding blocks the K+ channel pore and inhibits K+ permeation . The binding dynamics of AgTx2 to the KcsA channel have been observed using high-speed atomic force microscopy . Single-molecule kinetic analyses revealed that the affinity of the channel for AgTx2 increased during persistent binding and decreased during persistent dissociation .

Biochemical Pathways

The binding of AgTx2 to the Kv1.3 channels affects the permeation of specific ion species via their transmembrane pore with gating . This inappropriate permeation of ions can lead to dysregulation of the membrane potential, resulting in critical dysfunction of cells .

Pharmacokinetics

It’s known that the affinity of the kv13 channel for AgTx2 increases during persistent binding and decreases during persistent dissociation . This suggests that the bioavailability of AgTx2 may be influenced by its binding dynamics.

Result of Action

The primary result of AgTx2’s action is the inhibition of Kv1.3 channels, leading to the blocking of K+ permeation . This can cause many physiological dysfunctions, particularly in the context of autoimmune diseases where Kv1.3 channels play a crucial role .

Action Environment

The action of AgTx2 can be influenced by various environmental factors. For instance, the binding dynamics of AgTx2 to the Kv1.3 channels can be affected by changes in the membrane voltage and membrane tension . .

Analyse Biochimique

Biochemical Properties

Agitoxin-2 is a K+ channel inhibitor, with IC50 values of 201 pM and 144 pM for mK V 1.3 and mK V 1.1, respectively . It binds to the Shaker K+ channel in Drosophila as well as to its mammalian homologue . This high affinity to the ‘Shaker K’ channel is dependent on the residues of Arg 24, Lys 27, and Arg 31 .

Cellular Effects

This compound blocks the Shaker K+ channel by binding with high affinity to its external vestibule . This blockage of the K+ channel can have profound effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the Shaker K+ channel and preventing its opening through flexible movements of the side chains . This allows for various protein-protein complexes to be enacted .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Agitoxin 2 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Recombinant expression in microbial systems, such as Escherichia coli and Pichia pastoris, is another method for producing Agitoxin 2. This approach involves inserting the gene encoding Agitoxin 2 into a plasmid vector, which is then introduced into the host organism. The host cells express the peptide, which can be harvested and purified. This method is advantageous for producing large quantities of the peptide with high yield and proper folding .

Analyse Des Réactions Chimiques

Types of Reactions

Agitoxin 2 primarily undergoes reactions involving its amino acid residues. These reactions include:

Oxidation: The cysteine residues in Agitoxin 2 can form disulfide bonds, which are crucial for the peptide’s stability and biological activity.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid residues can be modified through site-directed mutagenesis to study the structure-activity relationship of the peptide.

Common Reagents and Conditions

Oxidation: Air oxidation or the use of oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as DTT or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) and specific primers.

Major Products Formed

The major products formed from these reactions include the oxidized form of Agitoxin 2 with disulfide bonds and various mutants of the peptide with altered amino acid sequences .

Comparaison Avec Des Composés Similaires

Agitoxin 2 is similar to other scorpion toxins such as Margatoxin and Charybdotoxin, which also target potassium channels. Agitoxin 2 is unique in its high selectivity for Kv1.3 channels, making it a valuable tool for studying these channels and developing targeted therapies .

List of Similar Compounds

Margatoxin: Another scorpion toxin that targets Kv1.3 channels.

Charybdotoxin: A scorpion toxin that blocks various potassium channels.

Kaliotoxin: A peptide toxin that inhibits Kv1.1 and Kv1.3 channels.

Propriétés

Numéro CAS |

168147-41-9 |

|---|---|

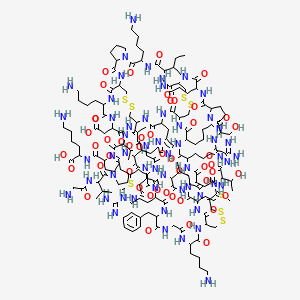

Formule moléculaire |

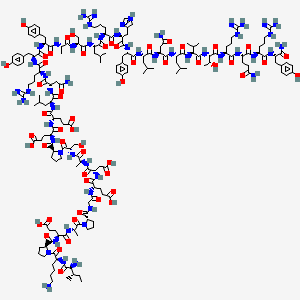

C169H278N54O48S8 |

Poids moléculaire |

4091 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(1R,4S,7R,12R,15S,18S,21S,27S,30S,33S,39S,42R,47R,50S,56S,62S,65S,68R,75S,78S,81S,84S,89S,92S,98S)-47-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-89-[(2S)-butan-2-yl]-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50-[(1R)-1-hydroxyethyl]-56-(hydroxymethyl)-4-(1H-imidazol-4-ylmethyl)-21-methyl-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C169H278N54O48S8/c1-14-86(7)130-161(264)200-101(40-22-27-55-173)163(266)220-59-31-45-117(220)157(260)213-112-79-276-279-82-115(154(257)219-133(90(11)227)166(269)223-62-33-46-118(223)156(259)201-102(167(270)271)41-23-28-56-174)211-145(248)104(66-92-71-183-83-189-92)203-151(254)111-78-275-277-80-113(152(255)216-130)210-141(244)98(48-49-120(176)228)199-155(258)116-44-32-60-221(116)164(267)109(76-225)193-126(234)74-188-159(262)132(89(10)226)218-153(256)114(212-148(251)108(75-224)207-160(263)128(84(3)4)215-147(250)106(68-122(178)230)206-162(265)131(87(8)15-2)217-158(261)119-47-34-61-222(119)165(268)129(85(5)6)214-123(231)70-175)81-278-274-77-110(149(252)198-100(51-64-273-13)143(246)204-105(67-121(177)229)146(249)196-96(42-29-57-184-168(179)180)137(240)194-95(140(243)209-111)39-21-26-54-172)208-136(239)93(37-19-24-52-170)191-125(233)73-187-135(238)103(65-91-35-17-16-18-36-91)202-139(242)97(43-30-58-185-169(181)182)195-142(245)99(50-63-272-12)192-124(232)72-186-134(237)88(9)190-144(247)107(69-127(235)236)205-138(241)94(197-150(112)253)38-20-25-53-171/h16-18,35-36,71,83-90,93-119,128-133,224-227H,14-15,19-34,37-70,72-82,170-175H2,1-13H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,183,189)(H,186,237)(H,187,238)(H,188,262)(H,190,247)(H,191,233)(H,192,232)(H,193,234)(H,194,240)(H,195,245)(H,196,249)(H,197,253)(H,198,252)(H,199,258)(H,200,264)(H,201,259)(H,202,242)(H,203,254)(H,204,246)(H,205,241)(H,206,265)(H,207,263)(H,208,239)(H,209,243)(H,210,244)(H,211,248)(H,212,251)(H,213,260)(H,214,231)(H,215,250)(H,216,255)(H,217,261)(H,218,256)(H,219,257)(H,235,236)(H,270,271)(H4,179,180,184)(H4,181,182,185)/t86-,87-,88-,89+,90+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-/m0/s1 |

Clé InChI |

MNSSWZUIQUJZTG-OFZOPSLBSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC3CSSCC(NC(=O)C(NC(=O)C4CSSCC(C(=O)N1)NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN)C(C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)O)CCCCN |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)CN)[C@@H](C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCCCN)C(=O)O)CCCCN |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC3CSSCC(NC(=O)C(NC(=O)C4CSSCC(C(=O)N1)NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN)C(C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)O)CCCCN |

Apparence |

White lyophilized solid |

Pureté |

>98% |

Séquence |

GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK |

Source |

Synthetic |

Stockage |

-20°C |

Origine du produit |

United States |

Q1: What is the primary target of Agitoxin-2 and how does it exert its effects?

A1: this compound (AgTx2) is a potent peptide blocker of voltage-gated potassium channels, primarily targeting the Kv1.3 subtype. [, , ] It physically obstructs the channel pore, preventing potassium ion flow across the cell membrane. [, , ] This blockade leads to altered neuronal excitability, immune cell activation, and other physiological processes. [, , , , ]

Q2: Could you elaborate on the specific interactions between this compound and the Kv1.3 channel?

A2: AgTx2 binds to the outer vestibule of the Kv1.3 channel, interacting with residues in the pore region. [, , ] This interaction involves a network of hydrophobic contacts, hydrogen bonds, and salt bridges. [, ] Specifically, key residues like Arg24, Lys27, and Arg31 on AgTx2's β-sheet play crucial roles in binding to the channel. []

Q3: How does the binding of AgTx2 to the Kv1.3 channel affect its kinetics?

A3: High-speed atomic force microscopy (HS-AFM) studies have revealed that AgTx2 binding to the KcsA channel, a model for Kv channels, follows an induced-fit pathway. [, ] This means the channel undergoes conformational changes upon AgTx2 binding, leading to a higher affinity state. This induced-fit mechanism significantly accelerates the binding process. [, ]

Q4: Beyond Kv1.3, are there other potassium channels targeted by AgTx2?

A4: While AgTx2 exhibits highest affinity for Kv1.3, it can also block other Kv1 family channels, albeit with lower potency. These include Kv1.1, Kv1.2, and Kv1.6. [, , , , , ] The specific amino acid residues within the channel pore region contribute to the observed differences in binding affinity. [, ]

Q5: What is the structural information available for this compound?

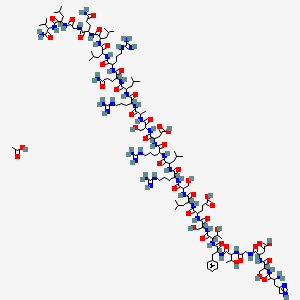

A5: AgTx2 is a 38-amino acid peptide with three disulfide bridges, contributing to its compact structure. [, , ] Its three-dimensional structure, determined through NMR spectroscopy, reveals a triple-stranded antiparallel β-sheet and a single α-helix. [] The cysteine residues involved in disulfide bond formation are crucial for the stability of this fold. []

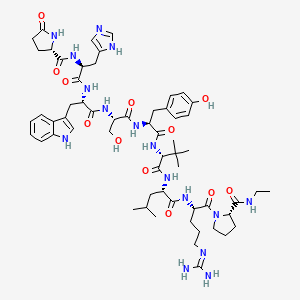

Q6: Have any studies explored modifying the structure of this compound and what are the implications?

A6: Researchers have explored creating chimeric peptides by combining segments of AgTx2 with other scorpion toxins like Maurotoxin (MTX). [] For instance, the AgTx2-MTX chimera displayed altered disulfide bond patterns and exhibited higher potency against the Kv1.2 channel compared to the parent toxins. [] These findings highlight the potential for engineering novel channel blockers with tailored selectivity profiles.

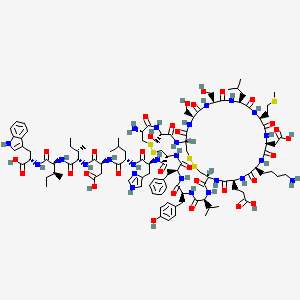

Q7: Can this compound be tagged with fluorescent proteins, and what are the benefits of doing so?

A7: Yes, researchers have successfully tagged AgTx2 with fluorescent proteins like GFP at either the N- or C-terminus. [, , ] Interestingly, N-terminal tagging with GFP enhanced AgTx2's selectivity for the Kv1.3 channel while retaining its high affinity. [] These fluorescent conjugates offer a valuable tool for visualizing Kv1.3 channel localization and studying ligand binding in living cells. [, ]

Q8: Are there any computational models available for studying AgTx2-channel interactions?

A9: Yes, researchers have employed molecular modeling and docking simulations to investigate the interaction of AgTx2 with Kv1.3 and other potassium channels. [, , , ] These computational approaches provide valuable insights into the binding modes, key interacting residues, and structural features that govern the toxin's selectivity and affinity. [, , ]

Q9: What is the significance of studying this compound and Kv1.3 channels in a broader biological context?

A10: Kv1.3 channels play crucial roles in various physiological processes, including immune cell activation, insulin secretion, and neuronal signaling. [, , , ] AgTx2, as a potent and selective Kv1.3 channel blocker, has emerged as a valuable tool for investigating the role of these channels in health and disease. [, , , , , ] Moreover, understanding the structure-activity relationship of AgTx2 and its interactions with Kv channels could pave the way for developing novel therapeutics for autoimmune diseases, neurological disorders, and other conditions. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

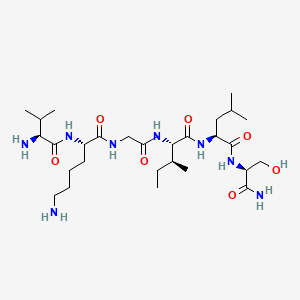

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)